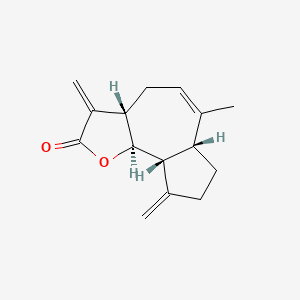
Eremanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eremanthin is a sesquiterpene lactone.
Aplicaciones Científicas De Investigación
Introduction to Eremanthin
This compound is a sesquiterpene lactone derived from the plant Costus speciosus, which is traditionally used in various medicinal practices, particularly in Indian medicine. This compound has garnered attention for its diverse pharmacological activities, including antidiabetic, anticancer, and antilipidemic effects. This article explores the scientific applications of this compound, supported by detailed data tables and case studies from verified sources.
Antidiabetic Effects
This compound has been shown to possess significant antidiabetic properties. A study conducted on streptozotocin-induced diabetic rats demonstrated that administration of this compound led to a notable reduction in plasma glucose levels. The study reported the following key findings:
- Dosage and Effects : this compound was administered at doses of 5, 10, and 20 mg/kg body weight for 60 days.
- Results : The highest dose (20 mg/kg) resulted in a significant decrease in glycosylated hemoglobin (HbA1c), total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol while increasing plasma insulin and high-density lipoprotein (HDL) cholesterol levels .
| Parameter | Control (mg/kg) | This compound 5 mg/kg | This compound 10 mg/kg | This compound 20 mg/kg |
|---|---|---|---|---|
| Plasma Glucose Level | High | Moderate | Low | Very Low |
| Glycosylated Hemoglobin (HbA1c) | High | Moderate | Low | Very Low |
| Total Cholesterol | High | Moderate | Low | Very Low |
| Plasma Insulin | Low | Moderate | High | Very High |
Anticancer Activity
This compound has also been investigated for its anticancer properties, particularly against breast and cervical cancer cells. In vitro studies have revealed its potential as a therapeutic agent:
- Breast Cancer : Research indicated that this compound exhibited antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with significant reductions in cell viability observed through MTT assays. The compound induced cytotoxicity via necrosis rather than apoptosis .
- Cervical Cancer : In studies on HeLa cervical cancer cells, this compound treatment resulted in a dose-dependent decrease in cell viability. Flow cytometric analysis showed that this compound induced G2/M-phase cell cycle arrest, leading to necrotic cell death characterized by membrane rupture and loss of mitochondrial membrane potential .
| Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 40 | Antiproliferative via necrosis |
| Breast Cancer | MDA-MB-231 | 20 | Antiproliferative via necrosis |
| Cervical Cancer | HeLa | 120 | G2/M-phase arrest, necrosis |
Antilipidemic Properties
The antilipidemic effects of this compound were also highlighted in the context of diabetes management. It was found to significantly lower lipid profiles in diabetic rats, suggesting its utility in managing dyslipidemia associated with diabetes .
Case Study: this compound's Impact on Diabetic Rats
In a controlled study involving diabetic male Wistar rats, the administration of this compound resulted in:
- Reduction in Fasting Blood Glucose : Statistically significant reductions were observed across all doses compared to control groups.
- Improvement in Lipid Profiles : A marked decrease in triglycerides and LDL cholesterol was noted alongside an increase in HDL cholesterol levels.
Case Study: this compound's Role Against Cancer Cells
In vitro studies on breast cancer cell lines revealed:
- Cell Viability Reduction : Treatment with this compound led to reduced viability rates at increasing concentrations.
- Mechanistic Insights : The compound's action was linked to necrotic pathways rather than traditional apoptotic mechanisms.
Propiedades
Número CAS |
37936-58-6 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
(3aS,6aR,9aR,9bS)-6-methyl-3,9-dimethylidene-4,6a,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h4,11-14H,2-3,5-7H2,1H3/t11-,12-,13-,14-/m0/s1 |
Clave InChI |
BWRZDLYJNURUHS-XUXIUFHCSA-N |
SMILES |
CC1=CCC2C(C3C1CCC3=C)OC(=O)C2=C |
SMILES isomérico |
CC1=CC[C@@H]2[C@@H]([C@@H]3[C@H]1CCC3=C)OC(=O)C2=C |
SMILES canónico |
CC1=CCC2C(C3C1CCC3=C)OC(=O)C2=C |
Key on ui other cas no. |
37936-58-6 |
Sinónimos |
eremanthin eremanthine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















